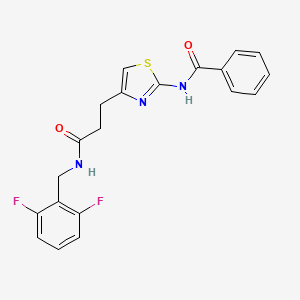

N-(4-(3-((2,6-difluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Description

N-(4-(3-((2,6-Difluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a benzamide-thiazole hybrid compound characterized by a thiazole core linked to a benzamide moiety and a 2,6-difluorobenzyl-substituted propionamide chain. The 2,6-difluorobenzyl group may enhance metabolic stability and binding affinity through hydrophobic interactions and reduced susceptibility to oxidative degradation .

Properties

IUPAC Name |

N-[4-[3-[(2,6-difluorophenyl)methylamino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3O2S/c21-16-7-4-8-17(22)15(16)11-23-18(26)10-9-14-12-28-20(24-14)25-19(27)13-5-2-1-3-6-13/h1-8,12H,9-11H2,(H,23,26)(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUDMRGHNQIMSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CCC(=O)NCC3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((2,6-difluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Attachment of the Difluorobenzyl Group: The difluorobenzylamine can be introduced through a nucleophilic substitution reaction.

Formation of the Benzamide Moiety: This step involves the reaction of the thiazole derivative with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-((2,6-difluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzamide moiety can be reduced to an alcohol.

Substitution: The difluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C18H16F2N4OS

- Molecular Weight : 374.41 g/mol

- CAS Registry Number : 1040654-10-1

The compound features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties. The presence of the difluorobenzyl group enhances its lipophilicity, potentially improving its bioavailability.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that derivatives of thiazole can target specific pathways involved in cancer cell proliferation and survival .

Antimicrobial Properties

Thiazole-containing compounds often display antimicrobial activity against a range of pathogens. In vitro studies suggest that N-(4-(3-((2,6-difluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide may inhibit bacterial growth, making it a candidate for further exploration as an antimicrobial agent .

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes implicated in disease processes. Enzyme inhibition studies are crucial for understanding how this compound can modulate biological pathways related to diseases such as cancer and infections .

Cancer Therapy

Given its potential anticancer properties, there is significant interest in developing this compound as a therapeutic agent for different types of cancer. Research has focused on its mechanism of action and efficacy in preclinical models.

Infectious Diseases

The antimicrobial potential of this compound suggests it could be used to develop new treatments for bacterial infections, particularly those resistant to current antibiotics. Further studies are needed to evaluate its effectiveness against specific pathogens.

Case Studies

Mechanism of Action

The mechanism of action of N-(4-(3-((2,6-difluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the thiazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Thiazole-Benzamide Derivatives

highlights six thiazole-benzamide analogs (4d–4i) with variations in substituents such as morpholinomethyl, pyridin-3-yl, and dimethylamino groups. Key differences include:

- Substituent Effects : The target compound features a 2,6-difluorobenzyl group, whereas analogs like 4d (3,4-dichloro-substituted benzamide) and 4g (4-methylpiperazinyl) prioritize halogenated or nitrogen-rich side chains. The fluorine atoms in the target compound may improve lipophilicity and membrane permeability compared to bulkier groups like morpholine (4d) .

- Spectral Data : All compounds in were confirmed via ¹H/¹³C NMR and HRMS. The target compound’s ¹H NMR would show distinct aromatic proton splitting patterns due to fluorine’s electron-withdrawing effects, contrasting with the pyridinyl protons in 4h–4i .

Sulfonyl-Triazole Derivatives

describes sulfonyl-triazole compounds (7–15) with 2,4-difluorophenyl and phenylsulfonyl groups. Unlike the target compound’s thiazole core, these feature 1,2,4-triazole rings. Key distinctions include:

- Tautomerism: Compounds 7–9 exist as thione tautomers, confirmed by IR (νC=S at 1247–1255 cm⁻¹) and absence of νS-H bands.

- Synthetic Routes : The target compound’s synthesis likely involves amide coupling and thiazole cyclization, whereas triazoles (7–9) require sodium hydroxide-mediated cyclization of hydrazinecarbothioamides .

Alkoxy-Substituted Benzamides

lists benzamides with alkoxy chains (e.g., butoxy, hexyloxy) and hydroxypropan-2-yl amino groups. These compounds prioritize solubility-enhancing alkoxy groups, contrasting with the target compound’s fluorinated hydrophobic tail. For example, compound 12’s hexyloxy chain may improve aqueous solubility but reduce target binding specificity compared to the 2,6-difluorobenzyl group .

Binding Affinity and Protein Interactions

’s Glide XP scoring highlights hydrophobic enclosure and hydrogen bonding as critical for binding. The target compound’s 2,6-difluorobenzyl group may engage in hydrophobic interactions similar to fluorinated pesticidal benzamides (e.g., diflubenzuron in ), which inhibit chitin synthesis .

Biological Activity

N-(4-(3-((2,6-difluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide (CAS Number: 1040655-07-9) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 391.4 g/mol. The compound features a thiazole ring and a benzamide moiety, which are known to contribute to its biological activities.

Antitumor Activity

- Mechanism of Action : The compound has been shown to exhibit antitumor activity by inhibiting specific cellular pathways involved in cancer cell proliferation. Studies indicate that it may induce apoptosis in cancer cells, leading to reduced tumor growth.

- In Vitro Studies : In vitro assays have demonstrated that this compound significantly inhibits the growth of various cancer cell lines. For instance, an IC50 value of approximately 6.26 μM was reported against HCC827 cells, indicating potent antiproliferative effects compared to other known anticancer agents .

- In Vivo Studies : Animal model studies have confirmed the compound's efficacy in reducing tumor size when administered at therapeutic doses. A xenograft model showed a tumor growth inhibition (TGI) rate of around 48% .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases:

- Testing Against Bacterial Strains : Preliminary studies have indicated that this compound demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .

Study 1: Antitumor Efficacy in HepG2 Cells

A recent study evaluated the compound's effects on HepG2 liver cancer cells. The results indicated that treatment with this compound resulted in:

- Cell Viability Reduction : A decrease in cell viability was observed with an IC50 value of 1.30 μM.

- Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .

Study 2: Combination Therapy Potential

Further investigations explored the potential of combining this compound with existing chemotherapeutic agents such as Taxol and Camptothecin. Results indicated that co-administration at subtherapeutic doses enhanced overall anticancer efficacy, suggesting a synergistic effect .

Summary Table of Biological Activities

| Activity Type | Tested Cell Lines | IC50 Values (μM) | Mechanism |

|---|---|---|---|

| Antitumor | HepG2 | 1.30 | Apoptosis induction |

| Antitumor | HCC827 | 6.26 | Cell cycle arrest |

| Antimicrobial | Various Bacterial Strains | Not specified | Disruption of cell wall synthesis |

Q & A

Q. What are the foundational synthetic routes for N-(4-(3-((2,6-difluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide, and how are intermediates characterized?

- Methodological Answer : A typical synthesis involves coupling 2,6-difluorobenzylamine with a thiazole-containing precursor. For example, thiazole-2-amine derivatives are reacted with activated carbonyl intermediates (e.g., benzoyl chloride analogs) in pyridine or DMF under reflux. Key steps include purification via column chromatography and recrystallization (e.g., methanol/water mixtures). Characterization employs -NMR and -NMR to confirm amide bond formation and thiazole ring integrity, complemented by FT-IR to verify carbonyl stretches (~1650–1700 cm) .

Q. How do structural features like the 2,6-difluorobenzyl group influence the compound’s biological targeting?

- Methodological Answer : The 2,6-difluorobenzyl moiety enhances lipophilicity and metabolic stability, improving membrane permeability. Its electron-withdrawing properties may modulate binding to enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism. Computational docking (AutoDock Vina) can predict interactions with active sites, while comparative assays using non-fluorinated analogs assess specificity .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity using statistical experimental design?

- Methodological Answer : Implement a Design of Experiments (DoE) approach, such as a factorial design, to identify critical variables (e.g., solvent polarity, temperature, stoichiometry). For instance, a 2 factorial design evaluates interactions between catalyst concentration and reaction time. Response Surface Methodology (RSM) then models optimal conditions. This reduces trial-and-error experimentation and improves reproducibility .

Q. What computational strategies are effective in predicting the compound’s pharmacokinetic properties?

- Methodological Answer : Use COMSOL Multiphysics coupled with AI-driven QSAR models to simulate absorption/distribution. Parameters like logP (octanol-water partition coefficient) and pKa are calculated via software (e.g., ACD/Labs). Molecular dynamics (MD) simulations (AMBER or GROMACS) assess binding stability to target proteins, while ADMET predictors (e.g., SwissADME) forecast metabolic pathways .

Q. How should researchers resolve contradictions in biological activity data across different assays?

- Methodological Answer : Apply systematic error analysis :

- Step 1 : Validate assay conditions (e.g., pH, temperature, cell line viability).

- Step 2 : Cross-check using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC).

- Step 3 : Use multivariate statistics (PCA or PLS regression) to identify confounding variables (e.g., solvent DMSO% in cell assays).

- Step 4 : Replicate under standardized protocols to isolate intrinsic activity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.